N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
CAS No.:
Cat. No.: VC20411964
Molecular Formula: C19H17N7S
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N7S |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
| Standard InChI | InChI=1S/C19H17N7S/c1-12-16(25-10-5-4-9-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-6-8-14(11-13)24(2)3/h4-11H,1-3H3 |
| Standard InChI Key | BPAIGMUMKKFMBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)N(C)C |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound features a fused heterocyclic system comprising three distinct rings:
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Imidazo[1,2-a]pyridine: A bicyclic structure with a five-membered imidazole ring fused to a pyridine ring. The 2-methyl substitution on the imidazole nitrogen enhances steric and electronic properties .
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Triazolo[3,4-b] thiadiazole: A tricyclic system combining a triazole and thiadiazole ring. The sulfur atom in the thiadiazole contributes to electron-deficient characteristics, while the triazole offers hydrogen-bonding capabilities .
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N,N-Dimethylaniline: An aromatic amine with dimethyl substituents on the nitrogen, providing steric bulk and modulating solubility.
The molecular formula is C₁₉H₁₆N₆S, with a molecular weight of 375.5 g/mol. Key structural parameters include planar geometries in the heterocyclic regions and rotational flexibility at the aniline-thiadiazole linkage.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 375.5 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step strategies to construct the heterocyclic cores and link them via covalent bonds.
Step 1: Imidazo[1,2-a]Pyridine Formation
Metal-free protocols using iodine catalysts enable the condensation of 2-aminopyridine with ketones or alkynes. For example, microwave-assisted reactions with bromomalonaldehyde yield 3-substituted imidazo[1,2-a]pyridines in high yields (75–90%) .
Step 2: Triazolo[3,4-b][1, Thiadiazole Assembly
Cyclocondensation of thiocarbohydrazide with carboxylic acids (e.g., acetic acid) forms 4-amino-3-mercapto-1,2,4-triazoles. Subsequent reaction with anilinoacetic acids in phosphorous oxychloride generates the triazolo-thiadiazole core .
Step 3: Coupling and Functionalization
The final step couples the imidazo[1,2-a]pyridine and triazolo-thiadiazole units via a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. N,N-Dimethylaniline is introduced through palladium-catalyzed amination.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.98 (s, 6H, N(CH₃)₂), δ 7.25–8.45 (m, aromatic protons), and δ 2.35 (s, 3H, CH₃ on imidazole) .
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IR: Bands at 1605 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-S stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 375.5 (M⁺).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich imidazo[1,2-a]pyridine ring undergoes halogenation (e.g., bromination at C-5) using N-bromosuccinimide (NBS) in DMF .
Nucleophilic Aromatic Substitution
The triazolo-thiadiazole’s electron-deficient sulfur atom facilitates substitution with amines or alkoxides. For example, reaction with morpholine at 80°C replaces the thiadiazole sulfur with a morpholine group .
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ converts thiadiazole sulfur to sulfoxide, altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, enhancing solubility .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Halogenation | NBS, DMF, 25°C | 5-Bromoimidazo derivative |
| Amination | Morpholine, 80°C | Morpholine-substituted analog |
| Oxidation | H₂O₂, AcOH | Sulfoxide derivative |
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